

# Application Note: GC-MS Analysis of Methyl 2-(m-tolyl)acetate

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## Compound of Interest

Compound Name: Methyl 2-(m-tolyl)acetate

Cat. No.: B1353104

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## Abstract

This application note details a comprehensive methodology for the analysis of **Methyl 2-(m-tolyl)acetate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Methyl 2-(m-tolyl)acetate** is an aromatic ester of interest in various fields, including fragrance, flavor, and as an intermediate in pharmaceutical synthesis. The protocol outlined below provides a robust framework for the separation, identification, and quantification of this compound. The presented data includes key mass spectral fragments, and the experimental workflow is visualized for clarity.

## Introduction

**Methyl 2-(m-tolyl)acetate** ( $C_{10}H_{12}O_2$ ) is a positional isomer of methyl tolylacetates, and its accurate identification and quantification are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like **Methyl 2-(m-tolyl)acetate**. This document provides a detailed protocol for its analysis, including sample preparation, instrument parameters, and expected results.

# Experimental Protocols

## Sample Preparation

A standard stock solution of **Methyl 2-(m-tolyl)acetate** should be prepared in a high-purity solvent such as ethyl acetate or dichloromethane.

Protocol for Standard Solution Preparation:

- Accurately weigh approximately 10 mg of pure **Methyl 2-(m-tolyl)acetate**.
- Dissolve the weighed compound in 10 mL of ethyl acetate in a volumetric flask to obtain a stock solution of 1 mg/mL.
- Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, and 100  $\mu$ g/mL).
- Transfer 1 mL of each standard solution into a 2 mL autosampler vial for GC-MS analysis.

## GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of **Methyl 2-(m-tolyl)acetate**.

These may be adapted based on the specific instrumentation available.

Parameter	Condition
Gas Chromatograph	Agilent 7890A GC or equivalent
Mass Spectrometer	Agilent 5975C MS or equivalent
GC Column	DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (split ratio 50:1)
Oven Temperature Program	Initial temperature of 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Scan Range	40 - 450 amu
Solvent Delay	3 min

## Data Presentation

The analysis of **Methyl 2-(m-tolyl)acetate** by GC-MS yields characteristic retention time and mass spectral data.

Table 1: Chemical and Chromatographic Properties of **Methyl 2-(m-tolyl)acetate**

Property	Value	Reference
Molecular Formula	$C_{10}H_{12}O_2$	<a href="#">[1]</a>
Molecular Weight	164.20 g/mol	<a href="#">[1]</a>
CAS Number	53088-69-0	<a href="#">[1]</a>
IUPAC Name	methyl 2-(3-methylphenyl)acetate	<a href="#">[1]</a>
Retention Time	~10-12 min (under specified conditions)	

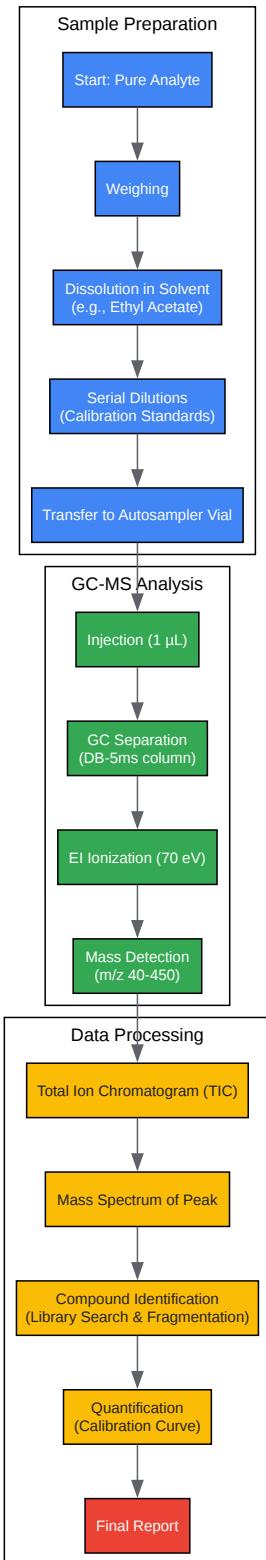
Table 2: Key Mass Spectral Data for **Methyl 2-(m-tolyl)acetate**

The mass spectrum of **Methyl 2-(m-tolyl)acetate** is characterized by a base peak at  $m/z$  105, which corresponds to the tolyl cation. Other significant fragments are also observed.

$m/z$	Relative Abundance (%)	Proposed Fragment Ion	Reference
164	~15	$[M]^+$ (Molecular Ion)	<a href="#">[1]</a>
105	100	$[C_8H_9]^+$ (Base Peak)	<a href="#">[1]</a>
106	~10	$[C_8H_{10}]^+$	<a href="#">[1]</a>
103	~8	$[C_8H_7]^+$	<a href="#">[1]</a>
77	~14	$[C_6H_5]^+$	<a href="#">[1]</a>
51	~6	$[C_4H_3]^+$	<a href="#">[1]</a>

## Mandatory Visualization

## GC-MS Analysis Workflow for Methyl 2-(m-tolyl)acetate

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Caption: Workflow for GC-MS analysis of **Methyl 2-(m-tolyl)acetate**.

## Discussion

The provided GC-MS method is effective for the separation and identification of **Methyl 2-(m-tolyl)acetate**. The fragmentation pattern is consistent with the structure of an aromatic ester. The primary fragmentation involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of the stable tolyl cation at m/z 105. The molecular ion at m/z 164 is also observable, confirming the molecular weight of the compound. For quantitative analysis, the use of an internal standard is recommended to ensure accuracy and precision.

## Conclusion

This application note provides a detailed and reliable protocol for the GC-MS analysis of **Methyl 2-(m-tolyl)acetate**. The methodology is suitable for researchers, scientists, and professionals in the pharmaceutical and chemical industries for routine analysis, quality control, and research applications. The provided data and workflow visualization serve as a comprehensive guide for the successful implementation of this analytical method.

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## References

- 1. Methyl 2-(m-tolyl)acetate | C10H12O2 | CID 5135288 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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